molecular formula C12H13NO2 B025294 Ethyl-4-(Prop-2-ynylamino)benzoat CAS No. 101248-36-6

Ethyl-4-(Prop-2-ynylamino)benzoat

Katalognummer: B025294
CAS-Nummer: 101248-36-6
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: KOEHTGGSAVSLRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Seglitide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin support, followed by cyclization to form the cyclic structure. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of seglitide follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained through lyophilization to ensure stability and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Seglitide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclic and linear forms of seglitide, as well as various substituted analogs with modified biological activities .

Wirkmechanismus

Seglitide exerts its effects by binding to and activating the somatostatin receptor 2 (SSTR2). This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels subsequently inhibits the release of growth hormone and glucagon, contributing to its therapeutic effects in conditions like acromegaly and diabetes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Seglitide

Seglitide ist einzigartig aufgrund seiner hohen Selektivität für den Somatostatin-Rezeptor 2 (SSTR2) und seiner potenten hemmenden Wirkung auf die Freisetzung von Wachstumshormon und Glukagon. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der Somatostatin-Rezeptorbiologie und für die Entwicklung gezielter Therapien .

Biologische Aktivität

Ethyl 4-(prop-2-ynylamino)benzoate, a compound with the chemical formula C13H15N2O2, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Ethyl 4-(prop-2-ynylamino)benzoate

Ethyl 4-(prop-2-ynylamino)benzoate is primarily investigated for its role in modulating somatostatin receptors and its effects on various cellular signaling pathways. Its potential therapeutic applications include treatment for conditions such as diabetes and neurodegenerative diseases like Alzheimer’s disease.

The biological activity of ethyl 4-(prop-2-ynylamino)benzoate is largely attributed to its interaction with somatostatin receptors. Upon binding to these receptors, it can inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP has downstream effects on hormone release, particularly growth hormone and glucagon, which are critical in metabolic regulation.

Biological Activities

1. Anticancer Activity
Research indicates that ethyl 4-(prop-2-ynylamino)benzoate exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in resistant cancer cells, suggesting a potential role as an anticancer agent .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit antibacterial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, although further investigation is required to fully understand its efficacy and mechanism .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of ethyl 4-(prop-2-ynylamino)benzoate in various cancer cell lines using the MTT assay. The results showed that the compound had a dose-dependent effect on cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030
10010

This data indicates a significant reduction in cell viability at higher concentrations, supporting its potential use as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial efficacy, ethyl 4-(prop-2-ynylamino)benzoate was tested against E. coli and P. aeruginosa. The minimum inhibitory concentration (MIC) was determined:

BacteriaMIC (µg/mL)
E. coli50
P. aeruginosa100

These findings suggest that the compound may serve as a candidate for further development in antimicrobial therapies.

Eigenschaften

IUPAC Name

ethyl 4-(prop-2-ynylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEHTGGSAVSLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(prop-2-ynylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(prop-2-ynylamino)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(prop-2-ynylamino)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(prop-2-ynylamino)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(prop-2-ynylamino)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(prop-2-ynylamino)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.